N-(2,3-dihydro-1H-inden-5-yl)-2-fluorobenzenesulfonamide
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Overview
Description
N-(2,3-dihydro-1H-inden-5-yl)-2-fluorobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a fluorobenzenesulfonamide group attached to a 2,3-dihydro-1H-inden-5-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-2-fluorobenzenesulfonamide typically involves the reaction of 2-fluorobenzenesulfonyl chloride with 2,3-dihydro-1H-indene-5-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1H-inden-5-yl)-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The fluorine atom in the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,3-dihydro-1H-inden-5-yl)-2-fluorobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates of enzymes, thereby inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1H-inden-5-yl)-2-[(2-nitro-3-pyridinyl)oxy]acetamide
- N-(2,3-dihydro-1H-inden-5-yl)acetamide
Uniqueness
N-(2,3-dihydro-1H-inden-5-yl)-2-fluorobenzenesulfonamide is unique due to the presence of the fluorobenzenesulfonamide group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C15H14FNO2S |
---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-2-fluorobenzenesulfonamide |
InChI |
InChI=1S/C15H14FNO2S/c16-14-6-1-2-7-15(14)20(18,19)17-13-9-8-11-4-3-5-12(11)10-13/h1-2,6-10,17H,3-5H2 |
InChI Key |
BECBETCLQJNFGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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